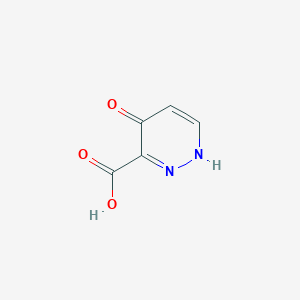![molecular formula C8H9Cl2NO B6260440 2-[(3,4-dichlorophenyl)amino]ethan-1-ol CAS No. 561277-07-4](/img/no-structure.png)
2-[(3,4-dichlorophenyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-dichlorophenyl)amino]ethan-1-ol, more commonly known as DCPAE, is an organic compound that has a range of scientific and industrial applications. DCPAE is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic chemicals. DCPAE has also been studied for its potential use in the treatment of a variety of diseases and conditions, including cancer and diabetes.
Aplicaciones Científicas De Investigación
DCPAE has a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and pesticides, and as a potential therapeutic agent in the treatment of a variety of diseases and conditions. DCPAE has also been studied for its potential use in the synthesis of other organic compounds, such as polymers, and its potential use as a fuel additive.
Mecanismo De Acción
The mechanism of action of DCPAE is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain receptors. Specifically, DCPAE has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose, fatty acids, and cholesterol. It has also been shown to activate certain receptors, such as the adrenergic receptor, which is involved in the regulation of metabolic processes.
Biochemical and Physiological Effects
DCPAE has a variety of biochemical and physiological effects. It has been shown to increase the production of certain hormones, such as insulin and glucagon, which are involved in the regulation of glucose metabolism. It has also been shown to decrease the production of certain hormones, such as cortisol, which is involved in the regulation of stress. Additionally, DCPAE has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPAE has a number of advantages and limitations for lab experiments. One of its major advantages is its low cost, which makes it an attractive option for laboratory use. Additionally, DCPAE is relatively stable and has a low toxicity, which makes it safe to handle in a laboratory setting. However, DCPAE can react with certain compounds, such as acids and bases, and can be difficult to purify. Additionally, DCPAE is not soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
DCPAE has a number of potential future directions, including its potential use in the synthesis of new drugs and chemicals, its potential use as a fuel additive, its potential use as a therapeutic agent in the treatment of a variety of diseases and conditions, and its potential use as a reagent in organic synthesis. Additionally, DCPAE could be used to study the mechanisms of action of other compounds, such as pharmaceuticals and pesticides. Furthermore, DCPAE could be used to explore the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters. Finally, DCPAE could be used to develop new methods of synthesis, such as the Grignard reaction and the Ullmann reaction.
Métodos De Síntesis
DCPAE can be synthesized via a variety of methods, including the Wittig reaction, the Grignard reaction, and the Ullmann reaction. The Wittig reaction is a chemical reaction that involves the reaction of an aldehyde or ketone with an organophosphorus compound, such as triphenylphosphine, to produce an alkene. The Grignard reaction is a chemical reaction that involves the reaction of an organomagnesium compound with an electrophile, such as an aldehyde or ketone, to produce an alcohol. The Ullmann reaction is a chemical reaction that involves the reaction of an aromatic compound with an alkyl halide to produce an aromatic compound with an alkyl group attached.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3,4-dichlorophenyl)amino]ethan-1-ol involves the reaction of 3,4-dichloroaniline with ethylene oxide in the presence of a base to form the intermediate 2-(3,4-dichlorophenylamino)ethanol, which is then dehydrated using a strong acid to yield the final product.", "Starting Materials": [ "3,4-dichloroaniline", "ethylene oxide", "base", "strong acid" ], "Reaction": [ "Step 1: 3,4-dichloroaniline is reacted with ethylene oxide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the intermediate 2-(3,4-dichlorophenylamino)ethanol.", "Step 2: The intermediate 2-(3,4-dichlorophenylamino)ethanol is then dehydrated using a strong acid, such as sulfuric acid or phosphoric acid, to yield the final product 2-[(3,4-dichlorophenyl)amino]ethan-1-ol." ] } | |
Número CAS |
561277-07-4 |
Nombre del producto |
2-[(3,4-dichlorophenyl)amino]ethan-1-ol |
Fórmula molecular |
C8H9Cl2NO |
Peso molecular |
206.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




